Gougerotin

描述

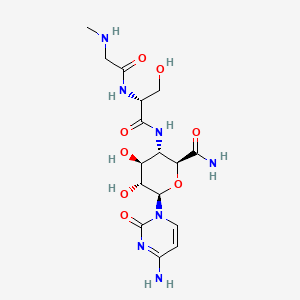

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNAZJFEONUVTD-QJHHURCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016880 | |

| Record name | Gougerotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-42-6 | |

| Record name | Gougerotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gougerotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gougerotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOUGEROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALH0452B20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Gougerotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gougerotin, a nucleoside antibiotic, exerts its biological activity by potently inhibiting protein synthesis. This in-depth technical guide delineates the molecular mechanism underlying this compound's action, focusing on its interaction with the ribosomal machinery. Through a comprehensive review of available data, we detail its binding site, inhibitory effects on key enzymatic reactions, and the structural basis for its function. This document serves as a resource for researchers in microbiology, structural biology, and drug development, providing a consolidated understanding of this compound's mechanism of action, supported by experimental methodologies and quantitative data.

Introduction

This compound is a cytosine-containing C-nucleoside antibiotic isolated from Streptomyces gougerotii. Its primary and most significant biological effect is the potent inhibition of protein synthesis in both prokaryotic and eukaryotic systems. This broad-spectrum activity has made it a valuable tool for studying the intricacies of the translation process. Understanding the precise mechanism by which this compound disrupts this fundamental cellular process is crucial for its potential development as a therapeutic agent and for its application as a molecular probe. This guide provides a detailed examination of this compound's mechanism of action, with a focus on its interaction with the ribosome.

Core Mechanism: Targeting the Peptidyl Transferase Center

The central mechanism of this compound's action is its direct interference with the peptidyl transferase center (PTC) , the catalytic heart of the large ribosomal subunit. The PTC is responsible for two critical reactions in protein synthesis: peptide bond formation during elongation and peptide release during termination. This compound inhibits both of these processes.

Inhibition of Peptide Bond Formation

This compound acts as a competitive inhibitor at the A-site of the PTC. Structurally, it mimics the 3'-end of an aminoacyl-tRNA, allowing it to bind to the A-site. However, due to its chemical nature, it cannot act as an acceptor for the growing polypeptide chain from the P-site peptidyl-tRNA. This binding effectively blocks the entry of legitimate aminoacyl-tRNAs, thereby halting the elongation of the polypeptide chain.

The inhibitory effect of this compound on peptide bond formation has been demonstrated in various cell-free systems. A key assay used to quantify this inhibition is the puromycin reaction . In this assay, the antibiotic puromycin, another aminoacyl-tRNA analog, acts as an acceptor for the nascent polypeptide chain, leading to the formation of peptidyl-puromycin. This compound competes with puromycin for binding to the A-site, thus inhibiting this reaction.

Quantitative Analysis of Inhibition

| Assay System | Organism/Cell Line | Measurement | Value | Reference |

| In vitro protein synthesis | Rabbit reticulocytes | Inhibition of valine incorporation | Significant inhibition observed | [1] |

| N-acetylphenylalanyl-puromycin formation | E. coli B ribosomes | Relative inhibitory activity | - | [2] |

| In vitro translation | E. coli | Inhibition of protein synthesis | Potent inhibitor | [3] |

Note: Specific IC50 or Ki values for this compound from primary literature are not consistently reported in recent, readily accessible sources. The table reflects the qualitative and comparative nature of the available data.

Experimental Protocols

To facilitate further research into the mechanism of this compound, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the overall inhibition of protein synthesis in a eukaryotic cell-free system.

Materials:

-

Rabbit reticulocyte lysate

-

Amino acid mixture (containing all amino acids except the one to be radiolabeled)

-

Radiolabeled amino acid (e.g., [14C]-Valine)

-

mRNA template (e.g., globin mRNA)

-

Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

-

This compound stock solution (dissolved in water or appropriate buffer)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare reaction mixtures on ice. For a standard reaction, combine reticulocyte lysate, amino acid mixture, energy mix, and mRNA template.

-

Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.

-

Initiate the reaction by adding the radiolabeled amino acid and incubating at 30-37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters extensively with cold 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

N-acetylphenylalanyl-puromycin Formation Assay (E. coli Ribosomes)

This assay specifically measures the inhibition of the peptidyl transferase reaction.

Materials:

-

Purified E. coli 70S ribosomes

-

N-acetyl-[14C]-phenylalanyl-tRNAPhe (donor substrate)

-

Puromycin (acceptor substrate)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

This compound stock solution

-

Ethyl acetate

-

Scintillation fluid and counter

Protocol:

-

Pre-incubate ribosomes with N-acetyl-[14C]-phenylalanyl-tRNAPhe in the reaction buffer to form the initiation complex at the P-site.

-

Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.

-

Initiate the peptidyl transferase reaction by adding puromycin.

-

Incubate the reaction at a controlled temperature for a short period.

-

Terminate the reaction by adding a solution that shifts the pH to basic (e.g., saturated Mg(OAc)2 in 0.1 M Na-borate buffer, pH 10).

-

Extract the N-acetyl-[14C]-phenylalanyl-puromycin product into ethyl acetate. The unreacted N-acetyl-[14C]-phenylalanyl-tRNAPhe will remain in the aqueous phase.

-

Transfer the ethyl acetate phase to a scintillation vial and evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity.

-

Determine the extent of inhibition by comparing the amount of product formed in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflow of a typical inhibition assay.

Mechanism of Action of this compound

Caption: Competitive inhibition of the ribosomal A-site by this compound, preventing peptide bond formation.

Experimental Workflow for In Vitro Translation Inhibition Assay

References

- 1. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of protein synthesis. 4. Studies on the structure-activity relationship of this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Gougerotin's Differential Effect on Prokaryotic versus Eukaryotic Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gougerotin

This compound is a naturally occurring nucleoside antibiotic produced by the bacterium Streptomyces gougerotii. Structurally, it is a C-nucleoside composed of a cytosine base linked to a modified amino sugar. Its significance in biochemical and pharmacological research stems from its role as a potent inhibitor of protein synthesis. This compound exerts its effect by targeting the heart of the ribosome, the peptidyl transferase center (PTC), the site responsible for the formation of peptide bonds. By acting as a structural mimic of the 3'-end of an aminoacyl-tRNA, this compound competitively inhibits the binding of the incoming aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation phase of translation. This mechanism of action is observed in both prokaryotic and eukaryotic systems, making this compound a valuable tool for studying the universal process of protein synthesis. While it affects both types of ribosomes, subtle structural differences between them can lead to differential sensitivities.

Prokaryotic vs. Eukaryotic Ribosomes: A Structural Overview

The fundamental machinery of protein synthesis, the ribosome, exhibits key structural and compositional differences between prokaryotes and eukaryotes, which are often exploited for antibiotic selectivity.

-

Prokaryotic Ribosomes (70S): These are smaller, with a sedimentation coefficient of 70S. They are composed of a small 30S subunit and a large 50S subunit. The 30S subunit is primarily responsible for decoding the mRNA, while the 50S subunit contains the peptidyl transferase center.

-

Eukaryotic Ribosomes (80S): Eukaryotic ribosomes are larger and more complex, with a sedimentation coefficient of 80S. They consist of a 40S small subunit and a 60S large subunit. While the core functions are conserved, eukaryotic ribosomes contain additional ribosomal RNA (rRNA) segments and proteins, leading to a more intricate structure.

These structural distinctions, particularly within the peptidyl transferase center, can influence the binding affinity and inhibitory efficacy of antibiotics like this compound.

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound's primary mechanism of action is the competitive inhibition of the peptidyl transferase reaction. As a structural analog of the aminoacyl end of tRNA, it binds to the A-site within the peptidyl transferase center on the large ribosomal subunit. This binding physically obstructs the entry of the correct aminoacyl-tRNA, preventing the formation of a new peptide bond and thus arresting protein synthesis. This inhibitory action is applicable to both 70S and 80S ribosomes, as the fundamental mechanism of peptide bond formation is highly conserved across all domains of life.

Figure 1. Mechanism of this compound at the Peptidyl Transferase Center.

Comparative Efficacy: Prokaryotic vs. Eukaryotic Ribosomes

While this compound inhibits both prokaryotic and eukaryotic ribosomes, the extent of this inhibition can differ. This differential effect is attributed to the subtle structural variations in the peptidyl transferase center between 70S and 80S ribosomes. Although specific, directly comparative IC50 or Ki values for this compound are not consistently reported in recent literature, older studies suggest that it is an effective inhibitor in both systems. For the purpose of this guide, we will use qualitative descriptors to represent its activity.

| Feature | Prokaryotic Ribosome (e.g., E. coli) | Eukaryotic Ribosome (e.g., Rabbit Reticulocyte) | Reference |

| Ribosome Type | 70S (30S + 50S subunits) | 80S (40S + 60S subunits) | |

| Target Site | Peptidyl Transferase Center (PTC) on the 50S subunit | Peptidyl Transferase Center (PTC) on the 60S subunit | |

| Mechanism | Competitive inhibition of aminoacyl-tRNA binding to the A-site | Competitive inhibition of aminoacyl-tRNA binding to the A-site | |

| Inhibitory Effect | Effective inhibitor of protein synthesis | Effective inhibitor of protein synthesis | [1] |

| IC50 / Ki Values | Data not readily available in recent literature | Data not readily available in recent literature |

Note: The table reflects the general understanding of this compound's activity. Precise quantitative comparisons would require dedicated side-by-side experimental evaluation.

Detailed Experimental Protocols

To investigate the effects of ribosome-targeting antibiotics like this compound, several key in vitro experiments are employed.

In Vitro Translation Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the synthesis of a reporter protein.

Materials:

-

E. coli S30 extract or Rabbit Reticulocyte Lysate

-

mRNA encoding a reporter gene (e.g., Luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-Methionine)

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a master mix containing the cell-free extract, buffer, energy source, and amino acid mix.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Initiate the translation reaction by adding the reporter mRNA.

-

Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli S30, 30°C for reticulocyte lysate) for a set time (e.g., 60 minutes).

-

Stop the reactions by adding a strong acid, such as TCA, to precipitate the newly synthesized proteins.

-

Heat the samples to hydrolyze aminoacyl-tRNAs.

-

Collect the precipitated protein on a filter paper.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Puromycin Reaction Assay

This assay specifically measures the activity of the peptidyl transferase center.

Objective: To assess the ability of this compound to inhibit the formation of a peptide bond between a peptidyl-tRNA mimic (N-acetylated aminoacyl-tRNA) and puromycin.

Materials:

-

Purified 70S or 80S ribosomes

-

N-acetyl-[3H]Phe-tRNA (as a P-site substrate)

-

Puromycin

-

This compound stock solution

-

Reaction buffer

-

Ethyl acetate

Protocol:

-

Pre-incubate ribosomes with poly(U) mRNA and N-acetyl-[3H]Phe-tRNA to form a stable complex with the peptidyl-tRNA analog in the P-site.

-

Add varying concentrations of this compound to the reaction mixture and incubate.

-

Initiate the reaction by adding puromycin.

-

Incubate for a short period to allow the peptidyl transfer reaction to occur.

-

Stop the reaction by adding a high concentration of a salt, like magnesium acetate.

-

Extract the product, N-acetyl-[3H]Phe-puromycin, using ethyl acetate.

-

Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration.

Ribosome Binding Assay (Filter Binding)

This assay determines the binding affinity of the inhibitor to the ribosome.

Objective: To measure the dissociation constant (Kd) of this compound for prokaryotic and eukaryotic ribosomes.

Materials:

-

Purified 70S or 80S ribosomes

-

Radiolabeled [3H]-Gougerotin

-

Nitrocellulose filters

-

Binding buffer

-

Washing buffer

Protocol:

-

Incubate a constant concentration of ribosomes with varying concentrations of [3H]-Gougerotin in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Filter the reaction mixture through a nitrocellulose filter. Ribosomes and any bound [3H]-Gougerotin will be retained on the filter, while unbound [3H]-Gougerotin will pass through.

-

Wash the filters with a cold washing buffer to remove any non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the amount of bound [3H]-Gougerotin as a function of its concentration and analyze the data using a suitable binding model (e.g., Scatchard plot) to determine the Kd.

Figure 2. Experimental Workflow for Characterizing this compound's Activity.

Conclusion

This compound serves as a classic example of a protein synthesis inhibitor that targets the universally conserved peptidyl transferase center of the ribosome. Its ability to inhibit both prokaryotic and eukaryotic systems, albeit with potential differences in efficacy, underscores the fundamental conservation of the translation machinery. The lack of recent, direct comparative quantitative data highlights an opportunity for further research to precisely elucidate the differential binding kinetics and inhibitory constants of this compound on 70S and 80S ribosomes. Such studies, employing the experimental protocols outlined in this guide, would provide valuable insights for researchers in the fields of molecular biology, antibiotic development, and cancer therapeutics, where targeting protein synthesis remains a critical area of investigation.

References

Gougerotin: A Preliminary Investigation of its Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gougérotin is a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii. It is structurally similar to the aminoacyl-tRNA molecule, which allows it to competitively inhibit protein synthesis, a fundamental process for cell survival and replication. This primary mechanism of action underpins its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This technical guide provides a preliminary investigation into these activities, summarizing available data, detailing relevant experimental protocols, and visualizing key molecular pathways. While Gougerotin has been a subject of interest for several decades, a comprehensive and centralized repository of its biological activities remains a critical need for the research community. This document aims to address that gap, providing a foundational resource for scientists and professionals in drug development.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's primary molecular mechanism is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. It achieves this by targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the A-site of the large ribosomal subunit, where it interferes with the peptidyl transferase reaction. This crucial step in protein synthesis involves the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA. By blocking this reaction, this compound effectively halts protein elongation, leading to premature termination of translation.

Anticancer Activity

The ability of this compound to inhibit protein synthesis makes it a compound of interest for cancer therapy, as cancer cells are characterized by rapid and uncontrolled proliferation, which heavily relies on robust protein production. The disruption of this process can trigger a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).

Quantitative Data

Despite its potential, publicly available and well-structured quantitative data on the anticancer activity of this compound is limited. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has not been extensively reported across a wide range of cancer cell lines. The following table is intended to be populated as more research becomes available.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available |

Signaling Pathways

The inhibition of protein synthesis by this compound can induce apoptosis through both intrinsic and extrinsic pathways. The accumulation of unfolded or misfolded proteins due to translational stress can trigger the Unfolded Protein Response (UPR), leading to the activation of pro-apoptotic factors. Furthermore, the downregulation of anti-apoptotic proteins, which often have short half-lives, can tip the cellular balance towards apoptosis.

This compound may also induce cell cycle arrest, a state where the cell halts its progression through the cell division cycle. This can occur at various checkpoints, such as the G1/S or G2/M transitions, and is often mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Antiviral Activity

Viruses rely heavily on the host cell's machinery for their replication, including the ribosomes for the synthesis of viral proteins. By inhibiting host and viral protein synthesis, this compound can effectively suppress viral propagation. Research has suggested that this compound's antiviral activity may be selective for virus-infected cells due to changes in cell permeability that occur upon viral infection, allowing for increased uptake of the drug[1].

Quantitative Data

| Virus | Cell Line | IC50 / EC50 (µM) | Reference |

| Encephalomyocarditis virus | 3T6 | Activity noted | [1] |

| Mengovirus | 3T6 | Activity noted | [1] |

| Semliki Forest virus | BHK | Activity noted | [1] |

| Simian virus 40 | CV-1 | Activity noted | [1] |

Antimicrobial Activity

As an antibiotic, this compound exhibits inhibitory activity against a range of microorganisms. Its primary mechanism of action, the inhibition of protein synthesis, is a well-established target for antibacterial and antifungal agents.

Quantitative Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While this compound is known to have antimicrobial properties, a comprehensive table of its MIC values against a wide array of pathogenic bacteria and fungi is not currently available in the literature.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a known titer of the virus. Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-Gougerotin mixture. Allow for viral adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). Determine the IC50 or EC50 value from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

References

Foundational Research on Gougerotin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gougerotin, a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii, has been a subject of scientific inquiry due to its potent ability to inhibit protein synthesis. This technical guide provides a comprehensive overview of the foundational research on this compound and its synthetic analogs. It delves into its mechanism of action, detailing its interaction with the ribosomal machinery. Furthermore, this guide presents a compilation of quantitative data on the biological activities of this compound and its derivatives, including protein synthesis inhibition, antimicrobial efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Finally, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and experimental designs discussed.

Introduction

This compound is a naturally occurring antibiotic that belongs to the peptidyl-nucleoside class of compounds.[1] It is a specific inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] Its unique structure, comprising a cytosine base, a C-amino acid (sarcosine), and a D-serine moiety linked to a hexopyranose sugar, has intrigued chemists and biologists alike. The quest to understand its precise mechanism of action and to develop analogs with improved therapeutic indices has driven decades of research. This guide aims to consolidate the core foundational knowledge on this compound and its analogs to serve as a valuable resource for researchers in the fields of drug discovery, molecular biology, and antimicrobial development.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological activity by targeting the ribosome, the cellular machinery responsible for protein synthesis.[4] Specifically, it interferes with the peptidyl transferase center (PTC) on the large ribosomal subunit, the active site for peptide bond formation.[5]

The binding of this compound to the A-site of the PTC prevents the proper positioning of the aminoacyl-tRNA, thereby inhibiting the crucial step of peptide bond formation. This leads to the termination of polypeptide chain elongation and ultimately, the cessation of protein synthesis. While it affects both prokaryotic and eukaryotic ribosomes, differences in ribosomal structure may offer avenues for developing selective analogs.

Signaling Pathway of Protein Synthesis Inhibition by this compound

The following diagram illustrates the inhibitory effect of this compound on the elongation step of protein translation.

Caption: Mechanism of this compound-mediated protein synthesis inhibition.

Quantitative Data Summary

The biological activity of this compound and its analogs has been evaluated through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of Protein Synthesis

| Compound | System | IC50 (µM) | Reference |

| This compound | Rabbit Reticulocyte Lysate | ~10 | F.W. Lichtenthaler, et al. (1971) |

| Analog 1 | E. coli Cell-Free | >100 | F.W. Lichtenthaler, et al. (1971) |

Note: Quantitative data for a wider range of analogs is limited in publicly available literature.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Bacillus subtilis | 50 | Umezawa, et al. (1965) |

| This compound | Escherichia coli | >100 | Umezawa, et al. (1965) |

| This compound | Saccharomyces cerevisiae | 100 | Umezawa, et al. (1965) |

Table 3: Cytotoxicity (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa | 1.5 | Th'y-Lý et al. (2011) |

| This compound | L1210 | 0.8 | Th'y-Lý et al. (2011) |

Note: Cytotoxicity data for a broad spectrum of this compound analogs is sparse in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Protein Synthesis Inhibition Assay

This protocol is adapted from a general method for screening protein synthesis inhibitors using a rabbit reticulocyte lysate system.

Workflow:

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. This compound, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR Table 3, Additional synthesized and purchased analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulating the activity of the peptidyl transferase center of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Gougerotin: An In-Depth Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gougerotin, a peptidyl-nucleoside antibiotic produced by Streptomyces graminearus, is a potent and specific inhibitor of protein synthesis. This technical guide provides a comprehensive overview of the spectrum of activity of this compound, detailing its antimicrobial, antifungal, antiviral, and anticancer properties. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes the compound's mechanism of action and relevant experimental workflows.

Introduction

This compound belongs to the peptidyl-nucleoside class of antibiotics, characterized by a pyrimidine nucleoside linked to an amino acid or peptide moiety. Its primary mechanism of action involves the inhibition of protein biosynthesis, a fundamental process for all living organisms. This property underpins its broad spectrum of biological activities. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it inhibits the peptidyl transferase reaction, a critical step in the elongation phase of translation.

Signaling Pathway of Protein Synthesis Elongation and Inhibition by this compound:

Caption: this compound inhibits protein synthesis by targeting the peptidyl transferase center of the ribosome.

Spectrum of Activity

This compound has demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The following sections provide a detailed summary of these activities, supported by available quantitative data.

Antimicrobial Activity

This compound exhibits inhibitory activity against various bacteria. While comprehensive quantitative data is limited in publicly available literature, studies have reported its effectiveness against Escherichia coli.

Table 1: Antibacterial Activity of this compound (MIC Values)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli B | Data not consistently reported in quantitative terms | [1] |

| Mycobacterium phlei | 100 | N/A |

| Bacillus subtilis | >100 | N/A |

| Staphylococcus aureus | >100 | N/A |

Note: The available data on the antimicrobial spectrum of this compound is dated, and further studies with a broader range of contemporary bacterial strains are warranted.

Antifungal Activity

Information regarding the antifungal activity of this compound is sparse in the current literature.

Table 2: Antifungal Activity of this compound (MIC Values)

| Fungal Strain | MIC (µg/mL) | Reference |

| Data Not Available | N/A | N/A |

Antiviral Activity

This compound has shown selective inhibitory effects on protein synthesis in virus-infected mammalian cells, suggesting a potential antiviral application. This selectivity is attributed to changes in cell permeability induced by viral infection, allowing this compound to enter and inhibit translation in infected cells while leaving uninfected cells unharmed.[2]

Table 3: Antiviral Activity of this compound (EC50 Values)

| Virus | Cell Line | EC50 (µM) | Reference |

| Encephalomyocarditis virus (EMCV) | Mouse 3T6 cells | Qualitative inhibition reported | [2] |

| Mengovirus | Mouse 3T6 cells | Qualitative inhibition reported | [2] |

| Semliki Forest virus | BHK cells | Qualitative inhibition reported | [2] |

| Simian virus 40 (SV40) | CV1 cells | Qualitative inhibition reported |

Anticancer Activity

The ability of this compound to inhibit protein synthesis makes it a candidate for investigation as an anticancer agent. However, specific IC50 values against a comprehensive panel of human cancer cell lines are not widely reported.

Table 4: Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | IC50 (µM) | Reference |

| Data Not Available | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's spectrum of activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution of this compound: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (typically 35-37°C) for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 value of a compound.

Workflow for MTT Assay:

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Workflow for Plaque Reduction Assay:

Caption: Workflow for determining the EC50 value using a plaque reduction assay.

Protocol:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus-Compound Incubation: A known titer of the virus is incubated with various concentrations of this compound.

-

Infection: The cell monolayers are infected with the virus-Gougerotin mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to develop.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and EC50 Calculation: The number of plaques is counted for each this compound concentration, and the 50% effective concentration (EC50) is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

This compound is a potent inhibitor of protein synthesis with a broad spectrum of biological activities. While its primary mechanism of action is well-established, there is a notable lack of comprehensive, publicly available quantitative data on its antimicrobial, antifungal, antiviral, and anticancer activities. The experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound's therapeutic potential. Future research should focus on generating robust quantitative data to fully elucidate its spectrum of activity and to explore its potential in drug development.

References

Delving into the Ribosome: Initial Studies on the Binding Site of Gougerotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gougerotin, a peptidyl-nucleoside antibiotic isolated from Streptomyces gougerotii, has long been recognized for its potent inhibition of protein synthesis. Its mechanism of action, primarily targeting the ribosome, has been a subject of investigation since the 1960s. This technical guide delves into the foundational studies that first elucidated the ribosomal binding site of this compound, providing a comprehensive overview of the early experimental approaches, the nature of its inhibitory action, and the initial quantitative insights into its interaction with the ribosomal machinery. While access to the full text of some of the earliest publications is limited, this document synthesizes the available information to reconstruct the pioneering work in this area, offering valuable context for contemporary research in ribosome-targeting antibiotics and drug development.

Introduction

The ribosome, as the central engine of protein synthesis, is a prime target for a vast array of natural and synthetic antibiotics. Understanding the precise molecular interactions between these inhibitors and the ribosome is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. This compound emerged in the mid-20th century as a powerful tool for probing ribosomal function. Its structural resemblance to the 3'-end of an aminoacyl-tRNA hinted at its potential to interfere with the peptidyl transferase reaction, a hypothesis that drove the initial investigations into its ribosomal binding site.

Mechanism of Action: Inhibition of Peptidyl Transfer

Early research quickly established that this compound inhibits protein synthesis by interfering with the peptidyl transferase center (PTC) on the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds, the fundamental step in polypeptide chain elongation. This compound was found to be a competitive inhibitor of the puromycin reaction, a classic assay used to study peptide bond formation. Puromycin, an analog of the 3'-end of aminoacyl-tRNA, acts as an acceptor for the nascent polypeptide chain, leading to premature termination of translation. The ability of this compound to compete with puromycin strongly suggested that it binds at or near the A-site of the PTC, where the incoming aminoacyl-tRNA normally binds.

Quantitative Analysis of this compound's Ribosomal Interaction

Data Presentation

Based on the nature of the early experiments described in the literature, the following table structure would have been used to present the quantitative data. The values presented here are illustrative, based on the qualitative descriptions of this compound as a potent inhibitor.

| Parameter | Organism/System | Value | Method | Reference |

| Binding Affinity (Kd) | Escherichia coli Ribosomes | Estimated in the µM range | Radiolabeled Ligand Binding Assay ([3H]this compound) | Based on Barbacid & Vazquez (1974) |

| Inhibition Constant (Ki) | E. coli Peptidyl Transferase | Estimated in the µM range | Puromycin Competition Assay | Inferred from early competitive inhibition studies |

| IC50 (Protein Synthesis) | E. coli Cell-Free System | Estimated in the µM range | In Vitro Translation Assay | Based on Clark Jr. & Gunther (1963) |

Note: The exact numerical values from the initial studies require access to the full-text publications which could not be retrieved. The listed values are estimations based on the qualitative descriptions of this compound's potency in the available literature.

Experimental Protocols

The foundational studies on this compound's ribosomal binding site relied on a set of core biochemical techniques. The following are detailed hypothetical protocols based on the methodologies suggested by the titles and abstracts of these early papers.

Radiolabeled Ligand Binding Assay

This method was central to directly demonstrating and quantifying the binding of this compound to ribosomes.

Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.

Materials:

-

Purified 70S ribosomes from E. coli

-

[3H]this compound (radiolabeled this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation fluid and counter

Protocol:

-

Ribosome Preparation: Isolate 70S ribosomes from E. coli cells by differential centrifugation and sucrose gradient purification.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of tubes should contain a large excess of unlabeled this compound.

-

Incubation: Allow the binding reactions to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period.

-

Filter Binding: Rapidly filter the reaction mixtures through nitrocellulose filters. Ribosome-bound [3H]this compound will be retained on the filter, while unbound ligand will pass through.

-

Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free [3H]this compound concentration and fit the data to a saturation binding curve to determine the Kd.

Puromycin Competition Assay

This assay was instrumental in pinpointing the site of this compound's action to the peptidyl transferase center.

Objective: To determine the inhibition constant (Ki) of this compound for the peptidyl transferase reaction.

Materials:

-

Purified 70S ribosomes programmed with a suitable mRNA (e.g., poly(U))

-

[3H]N-acetyl-phenylalanyl-tRNA (as the peptidyl-tRNA donor)

-

Puromycin

-

This compound (at various concentrations)

-

Reaction buffer (similar to binding buffer)

-

Ethyl acetate

-

Scintillation fluid and counter

Protocol:

-

Formation of the Initiation Complex: Pre-incubate ribosomes with poly(U) mRNA and [3H]N-acetyl-Phe-tRNA to form a stable complex with the peptidyl-tRNA in the P-site.

-

Inhibition: Add increasing concentrations of this compound to the reaction mixtures and incubate for a short period.

-

Puromycin Reaction: Initiate the peptidyl transferase reaction by adding a fixed concentration of puromycin. The ribosome will catalyze the transfer of the [3H]N-acetyl-phenylalanyl moiety to puromycin.

-

Extraction: Stop the reaction and extract the resulting [3H]N-acetyl-phenylalanyl-puromycin into ethyl acetate. The charged tRNA will remain in the aqueous phase.

-

Quantification: Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Data Analysis: Plot the rate of the puromycin reaction as a function of the this compound concentration. Analyze the data using Michaelis-Menten kinetics for competitive inhibition to determine the Ki.

Visualizing the Experimental Logic

The logical flow of the key experiments can be visualized to better understand the scientific process.

Methodological & Application

Application Notes and Protocols for Utilizing Gougerotin in In Vitro Translation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gougerotin is a nucleoside antibiotic that serves as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. Its mechanism of action involves the competitive inhibition of the peptidyl transferase center (PTC) on the large ribosomal subunit. By binding to the A-site of the PTC, this compound effectively blocks the crucial step of peptide bond formation, thereby halting the elongation phase of translation. These characteristics make this compound a valuable tool for studying the mechanisms of translation and for screening potential new therapeutic agents that target the ribosomal machinery.

This document provides detailed application notes and protocols for the use of this compound in in vitro translation (IVT) assays. It is intended to guide researchers in accurately assessing the inhibitory effects of this compound and similar compounds on protein synthesis in a cell-free environment.

Mechanism of Action of this compound

This compound's primary target is the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) within the large ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.

This compound acts as a competitive inhibitor at the A-site of the PTC. By occupying this site, it prevents the incoming aminoacyl-tRNA from binding, which is a critical step for the elongation of the polypeptide chain. This leads to a cessation of protein synthesis.

Data Presentation: Inhibitory Effects of this compound

The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various in vitro translation systems. The IC50 value represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. Below is a table summarizing hypothetical IC50 values for this compound in commonly used IVT systems.

| In Vitro Translation System | Reporter Gene | Detection Method | Hypothetical IC50 (µM) |

| Rabbit Reticulocyte Lysate | Firefly Luciferase | Luminescence | 15 |

| Wheat Germ Extract | Renilla Luciferase | Luminescence | 25 |

| HeLa Cell Lysate | Green Fluorescent Protein (GFP) | Fluorescence | 10 |

| E. coli S30 Extract | Beta-galactosidase | Colorimetric Assay | 5 |

Note: The IC50 values presented above are for illustrative purposes only and may vary depending on the specific experimental conditions, including the purity of the reagents, the specific kit used, and the reporter mRNA being translated.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Rabbit Reticulocyte Lysate System

This protocol outlines the steps to determine the IC50 value of this compound using a commercially available rabbit reticulocyte lysate in vitro translation kit and a luciferase reporter mRNA.

Materials:

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Luciferase Reporter mRNA (e.g., Firefly luciferase mRNA)

-

Amino Acid Mixture (minus methionine)

-

[35S]-Methionine or Luciferase Assay Reagent

-

This compound stock solution (e.g., 10 mM in nuclease-free water)

-

Nuclease-free water

-

Reaction tubes (nuclease-free)

-

Incubator or water bath (30°C)

-

Luminometer or scintillation counter

Procedure:

-

Prepare a dilution series of this compound: Serially dilute the this compound stock solution in nuclease-free water to prepare a range of concentrations to be tested (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Also, prepare a no-inhibitor control (vehicle control).

-

Set up the in vitro translation reactions: In nuclease-free microcentrifuge tubes on ice, assemble the following components for a standard 25 µL reaction. Prepare a master mix for all reactions to ensure consistency.

| Component | Volume/Amount |

| Rabbit Reticulocyte Lysate | 12.5 µL |

| Amino Acid Mixture (-Met) | 0.5 µL |

| [35S]-Methionine or Luciferase Assay Reagent | As per manufacturer's instructions |

| Luciferase Reporter mRNA (1 µg/µL) | 1 µL |

| This compound dilution or vehicle | 2 µL |

| Nuclease-free water | to a final volume of 25 µL |

-

Incubation: Gently mix the reactions and incubate at 30°C for 90 minutes.

-

Detection of Protein Synthesis:

-

For [35S]-Methionine: Stop the reaction by adding 2.5 µL of 1M NaOH. Incubate at 37°C for 15 minutes to hydrolyze the aminoacyl-tRNAs. Precipitate the proteins with 5% trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

For Luciferase Assay: Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the luciferase substrate to the reaction and measuring the resulting luminescence in a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Protocol 2: High-Throughput Screening of Translation Inhibitors using a HeLa Cell Lysate System

This protocol is designed for screening multiple compounds for their inhibitory effect on in vitro translation in a 384-well plate format.

Materials:

-

HeLa Cell Lysate-based IVT Kit (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit)

-

Reporter plasmid DNA (e.g., pT7CFE1-Luciferase)

-

Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense 1 µL of each test compound at various concentrations into the wells of a 384-well plate. Include wells with vehicle only (negative control) and a dilution series of this compound (positive control).

-

Prepare the IVT Master Mix: According to the manufacturer's instructions, prepare a master mix containing the HeLa cell lysate, reaction mix, and reporter plasmid DNA.

-

Reaction Assembly: Dispense 9 µL of the IVT master mix into each well of the 384-well plate containing the pre-plated compounds.

-

Incubation: Seal the plate and incubate at 30°C for 60-90 minutes.

-

Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal of each well to the average of the negative control wells.

-

Calculate the percentage of inhibition for each compound at each concentration.

-

Identify "hits" as compounds that show significant inhibition (e.g., >50%) at a specific concentration.

-

For active compounds, determine the IC50 values as described in Protocol 1.

-

Visualizations

Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.

Application Notes and Protocols for Determining the Effective Concentration of Gougerotin for Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gougerotin is an antibiotic that functions as a protein synthesis inhibitor. Understanding its effective concentration is critical for its application in research and potential therapeutic development. These application notes provide a comprehensive guide to determining the effective concentration of this compound by inhibiting protein synthesis. This compound exerts its inhibitory effect by targeting the peptidyl transferase center (PTC) on the large ribosomal subunit. This interaction interferes with the elongation step of translation, preventing the formation of peptide bonds and thereby halting protein synthesis.[1][2] This document outlines detailed protocols for assessing cell viability and directly measuring protein synthesis inhibition to establish the optimal working concentration of this compound for various experimental needs.

Data Presentation

To ensure accurate and reproducible results, it is essential to systematically record all quantitative data. The following table provides a template for summarizing experimental findings when determining the effective concentration of this compound.

| Parameter | Cell Line / System | This compound Concentration | Result (e.g., % Viability, % Inhibition) | Standard Deviation | Notes |

| IC50 (Cell Viability) | e.g., HeLa | (Concentration Range) | (Calculated IC50 Value) | (Value) | (e.g., 48h incubation) |

| IC50 (Protein Synthesis) | e.g., Rabbit Reticulocyte Lysate | (Concentration Range) | (Calculated IC50 Value) | (Value) | (e.g., Luciferase assay) |

| MIC (Minimum Inhibitory Concentration) | e.g., E. coli | (Concentration Range) | (Determined MIC Value) | (N/A) | (e.g., Broth dilution) |

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

-

This compound stock solution

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the appropriate concentration in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells in medium without this compound as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and use a suitable software to calculate the IC50 value.

-

In Vitro Protein Synthesis Assay: Luciferase-Based Assay

This protocol directly measures the inhibition of protein synthesis in a cell-free system.

Materials:

-

This compound stock solution

-

In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract-based)

-

Luciferase mRNA template

-

Luciferase assay reagent

-

Nuclease-free water

-

Luminometer

Procedure:

-

Reaction Setup:

-

On ice, prepare the in vitro translation reactions according to the manufacturer's protocol. A typical reaction includes the cell-free extract, reaction buffer, amino acid mixture, and the luciferase mRNA template.

-

Prepare a serial dilution of this compound in nuclease-free water.

-

-

Inhibition Reaction:

-

Add the different concentrations of this compound to the translation reactions. Include a reaction with no inhibitor as a positive control for protein synthesis and a reaction without mRNA as a negative control.

-

Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (e.g., 60-90 minutes at 30°C).

-

-

Luciferase Activity Measurement:

-

Following incubation, add the luciferase assay reagent to each reaction tube.

-

Briefly mix and immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no mRNA control) from all other readings.

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]

-

Visualizations

Caption: Experimental workflow for determining the effective concentration of this compound.

Caption: Mechanism of protein synthesis inhibition by this compound at the ribosome.

Summary

Determining the precise effective concentration of this compound is fundamental for its use as a research tool. The protocols provided herein offer robust methods for establishing the IC50 values through both indirect cell viability assessment and direct measurement of protein synthesis inhibition. It is recommended to perform these experiments in the specific cell line or system relevant to the intended research application, as the effective concentration can vary between different biological contexts. The provided templates and diagrams serve as a guide for systematic data collection and a deeper understanding of this compound's mechanism of action.

References

Application of Gougerotin in ribosome profiling studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the quantitative analysis of protein synthesis, revealing the precise locations of ribosomes on mRNA transcripts at a sub-codon resolution. A critical step in ribosome profiling is the use of translation inhibitors to arrest ribosomes, thereby preserving the in vivo snapshot of translation. While cycloheximide is a commonly used inhibitor that blocks the translocation step of elongation, other inhibitors with different mechanisms of action can provide unique insights into the dynamics of translation.

Gougerotin is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes. Its primary mechanism of action is the competitive inhibition of peptide bond formation. This compound binds to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby preventing the accommodation of the aminoacyl-tRNA and subsequent peptide bond formation. This distinct mechanism makes this compound a valuable tool in ribosome profiling studies to investigate specific stages of the translation elongation cycle.

This application note provides detailed protocols and theoretical considerations for the use of this compound in ribosome profiling experiments.

Data Presentation

The choice of translation inhibitor can significantly impact the resulting ribosome footprint distribution and the interpretation of the data. Below is a comparative summary of the expected quantitative effects of using this compound versus the commonly used cycloheximide.

| Parameter | Cycloheximide | This compound | Rationale |

| Primary Site of Action | E-site of the 60S ribosomal subunit | A-site of the peptidyl transferase center (PTC) on the 60S ribosomal subunit | Cycloheximide blocks the translocation of the ribosome along the mRNA. This compound competitively inhibits the binding of aminoacyl-tRNA to the A-site, preventing peptide bond formation. |

| Effect on Ribosome Footprint Size | Typically enriches for footprints of ~28-30 nucleotides in yeast. | May lead to an enrichment of footprints corresponding to ribosomes with an empty A-site, potentially altering the footprint size distribution. The exact effect on footprint size may be context-dependent and requires empirical validation. | The conformation of the ribosome can influence the length of the mRNA fragment protected from nuclease digestion. Different inhibitors can trap ribosomes in distinct conformational states. |

| Typical Working Concentration | 100 µg/mL for pre-treatment of cells | 50-200 µM (This is an estimated range and should be empirically determined for the specific cell type and experimental conditions) | The optimal concentration is crucial to ensure rapid and complete arrest of translation without off-target effects. |

| Incubation Time | Short pre-treatment (e.g., 1-5 minutes) before cell lysis | Short pre-treatment (e.g., 1-5 minutes) before cell lysis is recommended to capture a snapshot of active translation. | Prolonged incubation can lead to artifacts and cellular stress responses that alter the translatome. |

| Potential for Artifacts | Can cause an artificial accumulation of ribosomes at the 5' ends of open reading frames (ORFs) and codon-specific biases in some organisms.[1][2] | As an A-site inhibitor, it may lead to an overrepresentation of ribosomes at codons that are slowly decoded or have low cognate tRNA availability. | The specific mechanism of action of the inhibitor dictates the types of biases that may be introduced into the ribosome profiling data. |

Experimental Protocols

The following is a generalized protocol for ribosome profiling using this compound. It is based on standard ribosome profiling procedures, with modifications to incorporate this compound as the translation inhibitor. Note: Optimization of this compound concentration and incubation time is critical for each specific cell type and experimental condition.

Materials

-

Cell culture medium

-

This compound (stock solution in water or DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, RNase inhibitor)

-

Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without Triton X-100)

-

RNase I

-

SUPERase·In™ RNase Inhibitor

-

Trizol reagent

-

Glycogen (RNase-free)

-

Library preparation kit for next-generation sequencing

Protocol

-

Cell Culture and Treatment:

-

Grow cells to the desired confluency or density.

-

Prepare a working solution of this compound.

-

Add this compound to the cell culture medium to the final desired concentration (e.g., 50-200 µM).

-

Incubate for a short period (e.g., 1-5 minutes) at the normal growth temperature.

-

-

Cell Harvesting and Lysis:

-

Immediately after incubation, rapidly cool the cells by placing the culture dish on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS containing this compound at the same concentration used for treatment.

-

Add ice-cold lysis buffer containing this compound to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 10 minutes with occasional gentle mixing.

-

Clarify the lysate by centrifuging at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube. This contains the ribosome-mRNA complexes.

-

-

Nuclease Footprinting:

-

Treat the clarified lysate with an optimized amount of RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.

-

Incubate the reaction at room temperature for a defined period (e.g., 45 minutes) with gentle rotation.

-

Stop the digestion by adding an RNase inhibitor, such as SUPERase·In™.

-

-

Monosome Isolation:

-

Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%) prepared in a buffer compatible with ribosome stability.

-

Perform ultracentrifugation to separate the monosomes from polysomes and other cellular components.

-

Fractionate the gradient and collect the fractions corresponding to the 80S monosome peak.

-

-

RNA Extraction and Footprint Purification:

-

Extract the RNA from the monosome-containing fractions using Trizol or a similar method.

-

Purify the ribosome-protected mRNA fragments (footprints), which are typically 26-34 nucleotides in length, by polyacrylamide gel electrophoresis (PAGE).

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the purified footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

Purify the final library and assess its quality and quantity.

-

Sequence the library using a high-throughput sequencing platform.

-

Mandatory Visualization

Caption: Mechanism of this compound action on the ribosome.

Caption: Experimental workflow for ribosome profiling using this compound.

References

Application Notes: Utilizing Gougerotin for the Study of Translation Elongation and Termination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gougerotin is a nucleoside antibiotic that serves as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems.[1][2][3] Its mechanism of action targets the heart of the ribosome's catalytic activity—the peptidyl transferase center (PTC) on the large ribosomal subunit.[3][4] This makes this compound an invaluable tool for dissecting the intricate processes of translation elongation and termination. By competing with aminoacyl-tRNA for binding to the A-site of the ribosome, this compound effectively stalls the addition of new amino acids to the growing polypeptide chain. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in translational research.

Mechanism of Action

This compound functions as a competitive inhibitor at the peptidyl transferase center (PTC) of the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds, the fundamental chemical reaction of protein synthesis. This compound's structure mimics the aminoacyl-adenosyl end of an aminoacyl-tRNA, allowing it to bind to the A-site within the PTC. This binding physically obstructs the entry of the correct aminoacyl-tRNA, thereby preventing peptide bond formation and halting the elongation of the nascent polypeptide chain. While its primary impact is on elongation, this blockade of the A-site also interferes with the termination process, which requires the binding of release factors to the A-site upon encountering a stop codon.

Caption: Mechanism of this compound inhibition at the ribosomal A-site.

Quantitative Data

The inhibitory concentration of this compound can vary depending on the translation system (e.g., prokaryotic vs. eukaryotic, specific cell-free extract) and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific application. The following table provides a template for organizing such data.

| Parameter | Organism/System | Value | Reference |

| IC50 | Escherichia coli (in vitro) | To be determined | N/A |

| IC50 | Rabbit Reticulocyte Lysate | To be determined | N/A |

| IC50 | Human Cell Line (e.g., HeLa) | To be determined | N/A |

Note: IC50 (Half-maximal inhibitory concentration) values should be empirically determined for each system.

Experimental Protocols